molecular formula C11H12F3NO B2794879 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide CAS No. 15996-88-0

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2794879
CAS No.: 15996-88-0
M. Wt: 231.218
InChI Key: DIGVUBLVKWVYQR-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethylphenyl Propanamide Derivatives in Drug Discovery

The integration of trifluoromethyl (-CF₃) groups into pharmaceutical scaffolds began accelerating in the 1990s, driven by the need to improve metabolic stability and membrane permeability. Early work on COX-2 inhibitors like celecoxib demonstrated how aryl trifluoromethyl groups could enhance target selectivity over COX-1 isoforms through hydrophobic pocket interactions. This success catalyzed exploration of trifluoromethylphenyl propanamides, with the first clinical candidates appearing in 2005 targeting voltage-gated sodium channels (Nav1.7) for neuropathic pain.

A pivotal 2020 analysis of 28,003 compound pairs revealed that -CF₃ substitution improves bioactivity in 9.19% of cases, particularly when positioned near aromatic residues (Phe, Tyr) or charged side chains (Arg, His) in binding pockets. This statistical framework explains why 4-(trifluoromethyl)phenyl derivatives gained prominence – the -CF₃ group’s strong electronegativity (-I effect) and lipophilicity (π=1.07) synergize with propanamide hydrogen-bonding capabilities.

Table 1: Key Developments in Trifluoromethylphenyl Propanamide Therapeutics

Year Discovery Milestone Target Class Impact
2008 First Nav1.7 inhibitors with >100x selectivity over Nav1.5 Ion Channels Validated pain target engagement
2015 HIF-1α inhibitors showing tumor growth reduction Transcription Factors Demonstrated oncology applications
2021 Agrochemical leads with EC₅₀ <50 nM Plant Mitosis Expanded utility beyond human therapeutics

Structural Significance of the 2-Methyl-2-Arylpropanamide Scaffold

The this compound architecture achieves three critical design objectives:

  • Conformational Restriction : The geminal dimethyl group at C2 imposes torsional constraints, reducing entropy penalties upon binding. Molecular dynamics simulations show this restriction improves binding free energy by 1.8-3.2 kcal/mol versus non-methylated analogs.

  • Electronic Modulation : The -CF₃ group’s strong electron-withdrawing effect (-σₚ = 0.54) polarizes the adjacent phenyl ring, creating a dipole moment that aligns with conserved arginine residues in voltage-sensor domains (e.g., Nav1.7 R1613/R1619). Quantum mechanical calculations demonstrate a 0.35 Å closer approach to cationic residues versus -CH₃ analogs.

  • Hydrophobic Matching : With a calculated logP of 3.1±0.2, the compound optimally partitions into membrane-embedded targets like ion channels while maintaining aqueous solubility via the propanamide’s H-bond capacity. This balance is critical for CNS penetration, where ideal logP ranges from 2-5.

Table 2: Structural Contributions to Target Engagement

Structural Feature Contribution to Binding Example Target Interaction
2-Methyl Group Reduces rotational entropy (-TΔS = +2.4 kcal/mol) Nav1.7 VSDIV hydrophobic packing
4-Trifluoromethyl Phenyl Enhances cation-π interactions (ΔG = -1.8 kcal/mol) HIF-1α His362 coordination
Propanamide Backbone Forms bidentate H-bonds with Asn/Lys residues TRPV1 Asn628 hydrogen bonding

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVUBLVKWVYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

  • Friedel-Crafts Acylation: The phenyl ring with the trifluoromethyl group undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Amide Formation: The resulting ketone is then converted to the amide using ammonia or an amine under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also considered.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates the aromatic ring for electrophilic substitution, while the amide group participates in nucleophilic reactions.

Reaction TypeReagents/ConditionsProduct FormedYieldCitation
Sulfonation Fuming H₂SO₄, 80°C, 2 hr3-Sulfo derivative72%
Nitration HNO₃/H₂SO₄, 0°C, 1 hr3-Nitro-4-(trifluoromethyl)phenylamide65%

Key Findings :

  • Sulfonation occurs preferentially at the meta position due to steric hindrance from the trifluoromethyl group.

  • Nitration under mild conditions avoids decomposition of the amide bond.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductReaction TimeCitation
Acidic Hydrolysis6M HCl, reflux, 6 hr2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid89%
Basic HydrolysisNaOH (10%), 100°C, 4 hrSodium salt of propanoic acid78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Acylation and Alkylation

The secondary amine in the amide group can act as a nucleophile:

ReactionReagentsProductCharacterization Data (¹H NMR)Citation
Acylation Acetyl chloride, pyridine, RTN-Acetyl derivativeδ 2.12 (s, 3H, CH₃CO), 7.85 (d, J=8 Hz, ArH)
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methylamideδ 3.02 (s, 3H, NCH₃), 7.72 (d, J=8 Hz, ArH)

Notable Observations :

  • Acylation requires base (pyridine) to neutralize HCl byproducts .

  • Alkylation with methyl iodide proceeds via an SN2 mechanism .

Oxidation:

Oxidizing AgentConditionsProductCitation
KMnO₄, H₂O100°C, 8 hrKetone derivative (trace amounts)

Reduction:

The amide carbonyl can be reduced to a secondary amine:

Reducing AgentConditionsProductYieldCitation
LiAlH₄, THFReflux, 12 hr2-Methyl-2-[4-(trifluoromethyl)phenyl]propylamine54%

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYieldCitation
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl derivatives61%

Example :

  • Coupling with 4-methoxyphenylboronic acid produces 2-methyl-2-[4′-(trifluoromethyl)-4-methoxybiphenyl-3-yl]propanamide.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, releasing trifluoromethylbenzene and CO₂.

Scientific Research Applications

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide exhibits notable biological activity as an antiandrogen. It competes with androgens for binding to androgen receptors, effectively blocking androgen uptake in target tissues. This mechanism is particularly relevant in treating conditions such as:

  • Prostate Cancer: By inhibiting androgen receptor activity, it reduces tumor growth.
  • Hirsutism: It helps manage excessive hair growth by modulating androgen levels.

Pharmacokinetics

The compound shows rapid absorption and metabolism, with metabolites that retain antiandrogenic properties. Its pharmacokinetic profile indicates effective tissue distribution, especially in organs involved in drug metabolism.

Case Studies and Research Findings

  • Study on Antiandrogenic Activity:
    A research study demonstrated that this compound effectively inhibits androgen receptor-mediated transcriptional activity in prostate cancer cell lines. The findings suggest that this compound could serve as a potent therapeutic agent against hormone-dependent tumors.
  • Pharmacological Evaluation:
    In a preclinical study, the compound was evaluated for its pharmacological effects on male rats. It showed significant reduction in testosterone levels and inhibited prostate tumor growth, indicating its potential as a treatment for prostate cancer.
  • Analgesic Properties:
    Another study explored the analgesic effects of derivatives of this compound, revealing that modifications could enhance pain relief without significant side effects, highlighting its versatility in drug development.

Mechanism of Action

The mechanism by which 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The exact mechanism may vary depending on the application, but it generally involves modulation of biological processes through these interactions.

Comparison with Similar Compounds

Structural and Functional Insights

  • Trifluoromethyl Group : The 4-(trifluoromethyl)phenyl group is a common feature in analogs, contributing to enhanced binding via hydrophobic interactions and metabolic resistance. Replacement with methyl groups reduces PDK inhibitory activity by >50%, underscoring its necessity .
  • Bromine or chlorine substituents may alter reactivity or toxicity profiles .
  • Rigid vs. Flexible Structures : Derivatives with fused rings (e.g., benzooxazine in compound 1 ) exhibit constrained conformations, which may improve target selectivity but reduce solubility compared to the more flexible propanamide core.

Biological Activity

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide, a compound with notable biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological properties, particularly focusing on its role as an antiandrogen and its implications in various disease models.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14F3N
  • Molecular Weight : 241.24 g/mol

This compound features a trifluoromethyl group which significantly influences its biological activity and pharmacokinetic properties.

Antiandrogenic Properties

This compound exhibits significant antiandrogenic activity. It competes with androgens for binding to androgen receptors, thus inhibiting androgen-mediated biological processes. This property has been explored in various studies:

  • A study indicated that the compound effectively inhibits androgen receptor activity, demonstrating potential for treating conditions like prostate cancer and other androgen-dependent diseases.
  • In vitro assays showed that this compound can reduce the proliferation of prostate cancer cell lines by blocking androgen receptor signaling pathways.

Inhibition of Chemotaxis

Recent research has highlighted the compound's ability to inhibit chemotaxis in polymorphonuclear leukocytes (PMNs). This effect is crucial for managing inflammatory responses:

  • The compound was evaluated for its capacity to inhibit CXCL8-induced chemotaxis in PMNs, showing efficacy in low nanomolar concentrations .
  • Such inhibition suggests potential applications in treating chronic inflammatory diseases where neutrophil activation plays a critical role.

Efficacy in Disease Models

The biological activity of this compound has been assessed in various preclinical models:

  • In a model of transient cerebral ischemia induced in rats, the compound demonstrated significant neuroprotective effects by reducing PMN infiltration and infarct size, thereby improving neurological functions .
  • Its therapeutic potential extends to chronic conditions such as rheumatoid arthritis and glomerulonephritis, where modulation of leukocyte activity can alleviate symptoms .

Case Study 1: Prostate Cancer Treatment

In a controlled study involving prostate cancer cell lines, this compound was administered at varying concentrations. The results indicated:

Concentration (µM)% Inhibition
0.145%
170%
1090%

This data underscores the compound's dose-dependent effectiveness against androgen receptor-mediated proliferation in cancer cells.

Case Study 2: Inflammation Model

In a model assessing inflammation through PMN chemotaxis:

TreatmentPMN Infiltration (cells/µL)% Reduction
Control500-
Compound (10 µM)15070%

The significant reduction in PMN infiltration highlights the compound's potential as an anti-inflammatory agent.

Q & A

Basic: How can researchers optimize the synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide to minimize impurities?

Methodological Answer:
The synthesis typically involves amide bond formation between 4-(trifluoromethyl)aniline and a substituted propanoyl chloride. Key steps include:

  • Reagent Purity : Use freshly distilled 4-(trifluoromethyl)aniline to avoid side reactions with oxidized byproducts.
  • Temperature Control : Maintain reaction temperatures between 0–5°C during acyl chloride addition to suppress hydrolysis .
  • Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes competing nucleophilic interactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and hydroxylated impurities.

Example Reaction Conditions Table:

StepReagents/ConditionsYieldPurity (HPLC)
Acylation4-(Trifluoromethyl)aniline, propanoyl chloride, DCM, 0°C75%92%
PurificationSilica gel (Hexane:EtOAc 7:3)68%99%

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LC-MS : Confirms molecular ion ([M+H]⁺ or [M-H]⁻) and detects trace impurities. Example: m/z 318 [M-H]⁻ (analogous to related compounds) .
  • HPLC : Uses C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients; retention time ~0.88 minutes under SQD-FA05 conditions .
  • NMR : ¹H/¹³C NMR in CDCl₃ identifies methyl (δ 1.4–1.6 ppm), trifluoromethyl (δ 120–125 ppm, ¹⁹F), and aromatic protons (δ 7.5–8.0 ppm) .

Basic: How to design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. IC₅₀ values <10 µM suggest potency .
  • Receptor Binding : Radioligand displacement assays (e.g., neurokinin-1 receptors) with ³H-Substance P. Competitive binding curves determine Kᵢ values .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Replicate Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH (7.4), and incubation times (30–60 min).
  • Off-Target Profiling : Use kinase/GPCR panels (Eurofins Cerep) to identify non-specific interactions .
  • Metabolite Screening : LC-MS/MS detects active metabolites that may contribute to discrepancies .

Advanced: What strategies enhance solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the amide group, hydrolyzed in vivo to release the active compound .
  • Co-Solvent Systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration.
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3–5× .

Advanced: How to conduct enantiomeric resolution of stereoisomers?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA column (n-hexane:isopropanol 85:15) to separate (R)- and (S)-enantiomers.
  • Crystallization : Diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid yields >99% ee .

Advanced: What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina with CXCR2 receptor (PDB: 6LFL) identifies hydrophobic interactions between the trifluoromethyl group and Leu-112/Val-116 .
  • MD Simulations : GROMACS 2023 (50 ns trajectories) assesses stability of ligand-receptor complexes.

Example Docking Results Table:

TargetDocking Score (kcal/mol)Key Residues
CXCR2-9.2Leu-112, Val-116
TRPV1-7.8Tyr-511, Thr-550

Advanced: How to validate metabolic stability using in vitro models?

Methodological Answer:

  • Liver Microsomes : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. LC-MS quantifies parent compound depletion (t₁/₂ >60 min suggests stability) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits).

Advanced: How to design SAR studies for trifluoromethyl substituents?

Methodological Answer:

  • Analog Synthesis : Replace CF₃ with Cl, Br, or OCF₃ to assess electronic effects.
  • Activity Trends : Bioassays reveal CF₃ enhances potency 2–3× vs. Cl in TRPV1 antagonism (IC₅₀: 40 nM vs. 120 nM) .

SAR Table for CF₃ Derivatives:

SubstituentTRPV1 IC₅₀ (nM)Solubility (µg/mL)
CF₃40 ± 1215
Cl120 ± 1828
OCF₃55 ± 912

Advanced: What advanced spectroscopic techniques resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., (R)-enantiomer forms H-bonds with Tyr-511 in TRPV1) .
  • 2D NMR (NOESY) : Confirms spatial proximity between methyl and aromatic protons .

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